4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(5-methylthiophene-2-carbonyl)piperidine
CAS No.: 2201628-39-7
Cat. No.: VC11801563
Molecular Formula: C19H21N5OS
Molecular Weight: 367.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2201628-39-7 |
|---|---|
| Molecular Formula | C19H21N5OS |
| Molecular Weight | 367.5 g/mol |
| IUPAC Name | [4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]-(5-methylthiophen-2-yl)methanone |
| Standard InChI | InChI=1S/C19H21N5OS/c1-12-2-6-16(26-12)19(25)23-10-8-14(9-11-23)18-21-20-17-7-5-15(13-3-4-13)22-24(17)18/h2,5-7,13-14H,3-4,8-11H2,1H3 |
| Standard InChI Key | KMTATXITIGMLHF-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(S1)C(=O)N2CCC(CC2)C3=NN=C4N3N=C(C=C4)C5CC5 |
| Canonical SMILES | CC1=CC=C(S1)C(=O)N2CCC(CC2)C3=NN=C4N3N=C(C=C4)C5CC5 |
Introduction
The compound 4-{6-cyclopropyl-triazolo[4,3-b]pyridazin-3-yl}-1-(5-methylthiophene-2-carbonyl)piperidine is a complex organic molecule featuring a piperidine backbone linked to a triazolo-pyridazine moiety and a thiophene carbonyl group. This structure suggests potential applications in medicinal chemistry due to its diverse functional groups and ring systems.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
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Step 1: Formation of the triazolo-pyridazine core.
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Step 2: Attachment of the cyclopropyl group.
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Step 3: Coupling with the piperidine moiety.
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Step 4: Introduction of the thiophene carbonyl group.
Optimization of these steps is crucial for enhancing yield and purity.
Biological Activity and Potential Applications
Compounds with similar structural motifs often exhibit diverse biological activities, including interactions with enzymes or receptors. The presence of the triazolo-pyridazine core and the thiophene moiety suggests potential pharmacological properties.
Potential Applications:
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Medicinal Chemistry: As a therapeutic agent against various diseases.
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Biological Studies: Interaction with specific biological targets.
Data Table: Comparison of Similar Compounds
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| 4-{6-Cyclopropyl-triazolo[4,3-b]pyridazin-3-yl}-1-(5-methylthiophene-2-carbonyl)piperidine | Triazolo-pyridazine, thiophene carbonyl | Potential pharmacological properties |
| 4-{6-Cyclopropyl-triazolo[4,3-b]pyridazin-3-yl}-1-(1,3-thiazole-4-carbonyl)piperidine | Thiazole carbonyl instead of thiophene | Different biological activity profile |
| N-cyclopropyl-1-(triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide | Carboxamide group instead of carbonyl | Different interaction with biological targets |
Detailed Research Findings:
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Biological Activity: Compounds with triazole and pyridazine rings often exhibit activities such as enzyme inhibition or receptor binding.
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Interaction Studies: Techniques like molecular docking simulations or binding affinity assays are used to understand how these compounds interact with biological targets.
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